molecular formula C6H11NO2 B6595196 Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino- CAS No. 201417-02-9

Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-

Cat. No. B6595196
CAS RN: 201417-02-9
M. Wt: 134.17 g/mol
InChI Key: NILQLFBWTXNUOE-LTWOJBLZSA-N
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Description

“Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-” is a complex organic compound. It is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . The compound is a colorless nonvolatile oil .


Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction is as follows: C5H8 + CO + H2O → C5H9CO2H . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached, which is characteristic of the wider family of carboxylic acids .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of cyclopentanecarboxylic acid is the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of a carboxyl group (CO) and a water molecule (H2O) to cyclopentene (C5H8), resulting in the formation of cyclopentanecarboxylic acid (C5H9CO2H) .


Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a molecular weight of 114.14 . The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar . This leads to intermolecular hydrogen bonding, influencing its physical properties such as melting point, boiling point, and solubility .

Safety and Hazards

Like many carboxylic acids, cyclopentanecarboxylic acid is corrosive and can cause burns and eye damage . It can decompose under conditions of extreme heat, releasing irritating gases . Hence, storage under appropriate conditions is essential .

properties

IUPAC Name

1-amino-2,2,5,5-tetradeuteriocyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i3D2,4D2,5+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILQLFBWTXNUOE-LTWOJBLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C1([13C](=O)O)N)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212414
Record name Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-

CAS RN

201417-02-9
Record name Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201417-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane-2,2,5,5-d4-carboxylic-13C acid, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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